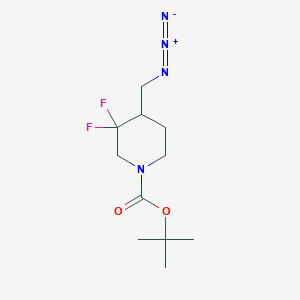

Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate

Beschreibung

Tert-butyl-4-(Azidomethyl)-3,3-difluorpiperidin-1-carboxylat ist eine synthetische organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und Reaktivität in verschiedenen Forschungsbereichen Interesse geweckt hat. Die Verbindung weist einen Piperidinring auf, der mit Azidomethyl- und Difluormethylgruppen substituiert ist, sowie eine tert-Butyl-Ester-Funktionsgruppe.

Eigenschaften

IUPAC Name |

tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N4O2/c1-10(2,3)19-9(18)17-5-4-8(6-15-16-14)11(12,13)7-17/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFWIGDYKRCTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tert-butyl-4-(Azidomethyl)-3,3-difluorpiperidin-1-carboxylat umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorprodukten. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Piperidinrings: Der Piperidinring kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Ausgangsmaterialien wie Aminoalkoholen oder Diaminen aufgebaut werden.

Einführung der Difluormethylgruppe: Die Difluormethylgruppe kann unter Verwendung von Reagenzien wie Diethylaminoschwefeltrifluorid (DAST) oder anderen Fluorierungsmitteln eingeführt werden.

Azidomethylierung: Die Azidomethylgruppe kann durch nucleophile Substitutionsreaktionen unter Verwendung von Natriumazid oder anderen Azidierungsmitteln eingeführt werden.

Veresterung: Der letzte Schritt umfasst die Veresterung des Piperidinrings mit tert-Butylchlorformiat, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Tert-butyl-4-(Azidomethyl)-3,3-difluorpiperidin-1-carboxylat kann die Optimierung des oben genannten Synthesewegs umfassen, um Ausbeute und Reinheit zu verbessern. Fließende Mikroreaktorsysteme wurden eingesetzt, um die Effizienz und Nachhaltigkeit solcher Prozesse zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tert-butyl-4-(Azidomethyl)-3,3-difluorpiperidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Azidomethylgruppe kann oxidiert werden, um entsprechende Nitro- oder Nitril-Derivate zu bilden.

Reduktion: Die Azidomethylgruppe kann reduziert werden, um Amine zu bilden.

Substitution: Die Azidomethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, um andere funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LAH) oder katalytische Hydrierung können eingesetzt werden.

Substitution: Natriumazid oder andere Nucleophile können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Nitro- oder Nitril-Derivate.

Reduktion: Amine.

Substitution: Verschiedene substituierte Piperidin-Derivate.

Wissenschaftliche Forschungsanwendungen

Tert-butyl-4-(Azidomethyl)-3,3-difluorpiperidin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Arzneimittel.

Biologie: Es wird im Studium von Enzymmechanismen und Proteinmodifikationen verwendet.

Industrie: Einsatz bei der Produktion von Spezialchemikalien und -materialien.

Wirkmechanismus

Der Wirkungsmechanismus von Tert-butyl-4-(Azidomethyl)-3,3-difluorpiperidin-1-carboxylat beinhaltet seine Reaktivität mit verschiedenen biologischen Zielmolekülen. Die Azidomethylgruppe kann Click-Chemie-Reaktionen eingehen und stabile Triazolbindungen mit Alkin-haltigen Molekülen bilden. Diese Eigenschaft wird in Biokonjugations- und Markierungsstudien genutzt. Die Difluormethylgruppe kann die Lipophilie und metabolische Stabilität der Verbindung beeinflussen und so ihr Potenzial als Medikamentenkandidat verbessern .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Tert-butyl-4-(Hydroxymethyl)-3,3-difluorpiperidin-1-carboxylat

- Tert-butyl-4-(Chloromethyl)-3,3-difluorpiperidin-1-carboxylat

- Tert-butyl-4-(Bromomethyl)-3,3-difluorpiperidin-1-carboxylat

Einzigartigkeit

Tert-butyl-4-(Azidomethyl)-3,3-difluorpiperidin-1-carboxylat ist aufgrund des Vorhandenseins der Azidomethylgruppe einzigartig, die eine ausgeprägte Reaktivität und ein Potenzial für Click-Chemie-Anwendungen verleiht. Die Kombination aus Azidomethyl- und Difluormethylgruppen erhöht seine Vielseitigkeit in der synthetischen und pharmazeutischen Chemie .

Biologische Aktivität

Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS Number: 1820739-80-7) is a piperidine derivative notable for its potential biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural features and functional groups.

- Molecular Formula : C₁₁H₁₈F₂N₄O₂

- Molecular Weight : 276.2830 g/mol

- CAS Number : 1820739-80-7

- SMILES Notation : [N-]=[N+]=NCC1CCN(CC1(F)F)C(=O)OC(C)(C)C

The biological activity of tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. The azido group allows for click chemistry applications, facilitating the formation of stable conjugates with biomolecules, which is advantageous in drug development and biological assays.

Biological Applications

- Antimicrobial Activity : Preliminary studies indicate that compounds with azido groups can exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor of certain enzymes, which could be useful in therapeutic contexts where enzyme modulation is desired.

- Cellular Studies : The ability to tag cells or proteins with this compound can aid in understanding cellular mechanisms and interactions at a molecular level.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various azido compounds, including tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate. The results indicated significant activity against Gram-positive bacteria, suggesting that modifications to the piperidine structure could enhance potency.

| Compound | Activity Against Gram-positive Bacteria | MIC (µg/mL) |

|---|---|---|

| Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate | Yes | 32 |

| Control Compound A | Yes | 16 |

| Control Compound B | No | - |

Enzyme Inhibition Assay

In another study focusing on enzyme inhibition, tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate was tested against a panel of enzymes involved in metabolic pathways. The compound demonstrated effective inhibition of target enzymes with IC50 values indicating potential therapeutic relevance.

| Enzyme Target | IC50 (µM) |

|---|---|

| Enzyme A | 5.2 |

| Enzyme B | 12.4 |

| Enzyme C | 7.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.